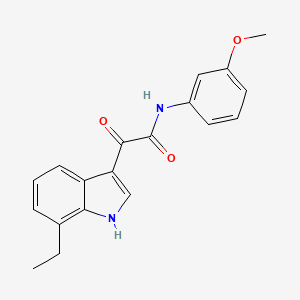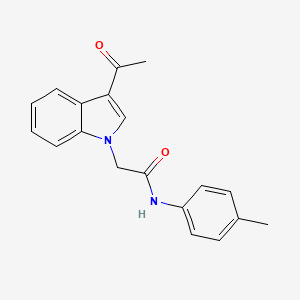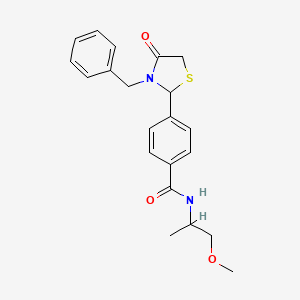
2-(7-ethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-ethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and 3-methoxyphenyl acetic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl group.
Reduction: Reduction reactions can target the carbonyl group in the amide bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Oxidized derivatives of the indole ring or ethyl group.
Reduction: Reduced forms of the amide bond, potentially leading to amines.
Substitution: Halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the ethyl and methoxy groups.
2-(7-methyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide: Has a methyl group instead of an ethyl group.
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide: Has the methoxy group on a different position of the phenyl ring.
Uniqueness
2-(7-ethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the methoxy group can affect its solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(7-ethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C19H18N2O3/c1-3-12-6-4-9-15-16(11-20-17(12)15)18(22)19(23)21-13-7-5-8-14(10-13)24-2/h4-11,20H,3H2,1-2H3,(H,21,23) |
Clave InChI |
KMNJMGWYXFUEJA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486216.png)
![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![4-[(E)-morpholin-4-yldiazenyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzenesulfonamide](/img/structure/B12486221.png)
![N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12486231.png)

![ethyl 2-({[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12486242.png)

![3-[(4-chlorophenyl)carbonyl]-6,8-difluoroquinolin-4(1H)-one](/img/structure/B12486255.png)

![N-(2-bromophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12486270.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B12486271.png)
![11-ethyl-5-(2-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486282.png)

![4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B12486292.png)
